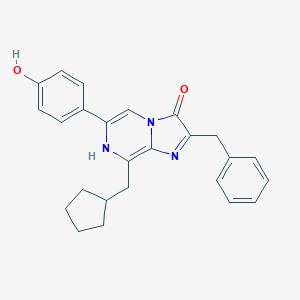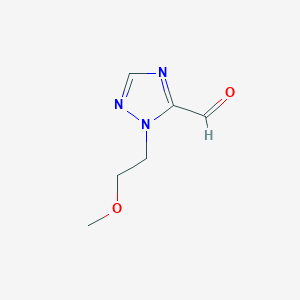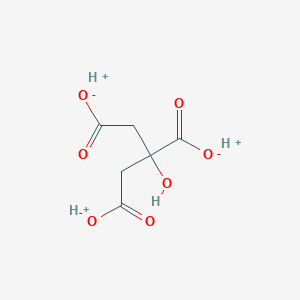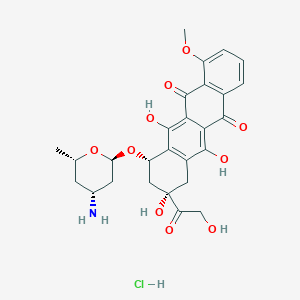
Coelenterazine hcp
Overview
Description
Coelenterazine hcp is a derivative of coelenterazine, a naturally occurring luciferin found in many marine organisms. It is widely used in bioluminescence research due to its ability to emit light upon oxidation. This compound is particularly noted for its high luminescence quantum yield and fast response to calcium ion binding, making it an essential tool in various scientific applications .
Mechanism of Action
Target of Action
Coelenterazine hcp, a derivative of the naturally abundant luminescent molecule Coelenterazine , primarily targets a variety of luciferases and photoproteins . These include Renilla luciferase (Rluc), Gaussia secreted luciferase (Gluc), and photoproteins such as aequorin and obelin . These targets play a crucial role in bioluminescence, a phenomenon where light is produced as a result of a biochemical reaction.
Mode of Action
The mode of action of this compound involves its oxidation by luciferases in the presence of molecular oxygen . This oxidation process results in the production of a high-energy intermediate product that emits blue light with a peak emission wavelength of approximately 450-480 nm . When this compound is part of the aequorin photoprotein complex, it can only be oxidized to produce the high-energy product Coelenteramide, releasing CO2 and blue fluorescence (~466 nm), after binding with calcium ions (Ca2+) .
Biochemical Pathways
This compound affects several biochemical pathways. It serves as a substrate for many luciferases, leading to the emission of blue light during oxidation . This property is utilized in Bioluminescence Resonance Energy Transfer (BRET) studies, where the energy from the blue light emitted by a luciferase-catalyzed reaction is transferred to an Enhanced Yellow Fluorescent Protein (EYFP), resulting in the emission of green light (~530 nm) . This process is used to study protein-protein interactions .
Result of Action
The primary result of this compound’s action is the emission of light, which is used in various applications such as live imaging, reporter gene detection, detection of reactive oxygen species (ROS) levels in cells/tissues, high-throughput screening, and monitoring of calcium ion levels in living cells . The intensity of the fluorescence produced by the this compound-aequorin complex is 190 times higher than that of the native Coelenterazine complex, making it particularly suitable for detecting calcium ion levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it’s recommended to store the compound in an inert gas environment to avoid contact with air . Also, the compound should be dissolved in an acidic buffer with a pH lower than 7.0, as a basic pH can rapidly degrade the compound . Furthermore, the compound should be used immediately after preparation to ensure stability .
Biochemical Analysis
Biochemical Properties
Coelenterazine hcp serves as a substrate for many luciferases, such as Renilla luciferase (Rluc), Gaussia secreted luciferase (Gluc), and photoproteins including aequorin and Obelia . The luminescence mechanism involves the oxidation of this compound by luciferase in the presence of molecular oxygen, producing a high-energy intermediate and emitting blue light with a peak emission wavelength of approximately 450480 nm .
Cellular Effects
This compound, as part of the aequorin photoprotein complex, only oxidizes to form the high-energy product Coelenteramide and releases CO2 and blue fluorescence (~466 nm) when it binds with calcium ions (Ca2+) . This property makes it particularly suitable for detecting calcium ion levels in living cells .
Molecular Mechanism
The molecular mechanism of this compound involves energy transfer (Bioluminescence Resonance Energy Transfer, BRET). In the presence of the substrate this compound, luciferase (such as Rluc) catalyzes the substrate to produce blue light, and the energy is transferred to EYFP (Enhanced Yellow Fluorescent Protein), emitting green light (~530 nm) .
Temporal Effects in Laboratory Settings
This compound is highly stable and suitable for monitoring calcium ion levels in living cells for several hours to several days . It is recommended that the solution be prepared and used immediately to minimize stability differences caused by the powder-to-liquid preparation process .
Metabolic Pathways
Given its role as a substrate for various luciferases, it is likely involved in the metabolic pathways of these enzymes .
Subcellular Localization
Given its role in various biochemical reactions, it is likely to be present in the cytoplasm where these reactions occur .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of coelenterazine hcp involves several steps, starting from commercially available precursors. The key steps include the formation of the imidazopyrazinone core and subsequent functionalization at specific positions to yield the desired derivative. The reaction conditions typically involve the use of organic solvents such as methanol or ethanol, and the reactions are carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is often purified using techniques such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Coelenterazine hcp undergoes several types of chemical reactions, including:
Oxidation: The primary reaction is the oxidation of this compound by luciferases, resulting in the emission of light.
Substitution: Functional groups on the this compound molecule can be substituted to create various derivatives with different properties
Common Reagents and Conditions:
Oxidation: Molecular oxygen is the primary oxidizing agent in the bioluminescence reaction.
Substitution: Various reagents such as halogens or alkylating agents can be used under controlled conditions to achieve substitution reactions
Major Products:
Scientific Research Applications
Coelenterazine hcp has a wide range of applications in scientific research, including:
Chemistry: Used as a substrate in bioluminescence assays to study enzyme kinetics and reaction mechanisms.
Biology: Employed in calcium imaging to monitor intracellular calcium levels in live cells.
Medicine: Utilized in diagnostic assays and high-throughput screening for drug discovery.
Industry: Applied in the development of biosensors and analytical tools for environmental monitoring
Comparison with Similar Compounds
Coelenterazine hcp is unique among coelenterazine derivatives due to its high luminescence quantum yield and fast response to calcium ions. Similar compounds include:
- Coelenterazine cp
- Coelenterazine f
- Coelenterazine h
- Coelenterazine n
Each of these derivatives has distinct properties, such as different luminescence intensities and calcium affinities, making them suitable for various applications .
Properties
IUPAC Name |
2-benzyl-8-(cyclopentylmethyl)-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c29-20-12-10-19(11-13-20)23-16-28-24(21(26-23)14-17-8-4-5-9-17)27-22(25(28)30)15-18-6-2-1-3-7-18/h1-3,6-7,10-13,16-17,29-30H,4-5,8-9,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSBOFLEOACXIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=CC=C4)C5=CC=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376337 | |
| Record name | Coelenterazine hcp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123437-32-1 | |
| Record name | Coelenterazine hcp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 123437-32-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Thiazolo[5,4-h]isoquinolin-2(1H)-one](/img/structure/B48097.png)









![(1R,6S)-1-methyl-4-propan-2-yl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B48126.png)
